3-N-Me-Phe-morphiceptin
Overview
Description
Preparation Methods
The synthesis of PL017 involves the incorporation of N-methylphenylalanine into the morphiceptin peptide structure. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
N-Methylation: The phenylalanine residue is N-methylated to form N-methylphenylalanine.
Coupling: The N-methylphenylalanine is then coupled to the morphiceptin peptide chain.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Chemical Reactions Analysis
PL017 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the amide bonds within the peptide chain.
Substitution: Substitution reactions can take place at the aromatic rings, particularly at the phenylalanine residue.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of PL017 .
Scientific Research Applications
PL017 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of opioid peptides.
Biology: PL017 is used to investigate the biological effects of μ opioid receptor agonists on various physiological processes.
Medicine: The compound is studied for its potential therapeutic applications in pain management and as an analgesic agent.
Industry: PL017 is used in the development of new opioid receptor agonists for pharmaceutical research
Mechanism of Action
PL017 exerts its effects by selectively binding to μ opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and other physiological effects. The molecular targets of PL017 include the μ opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .
Comparison with Similar Compounds
PL017 is unique in its high selectivity and potency as a μ opioid receptor agonist. Similar compounds include:
Morphine: A well-known opioid analgesic with a broader receptor profile.
DAMGO: A synthetic peptide with high selectivity for μ opioid receptors.
DALDA: Another synthetic peptide with potent μ opioid receptor agonist activity
Compared to these compounds, PL017 offers a more selective and potent option for studying μ opioid receptor-mediated effects.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBYSTWCHUQOK-NDBXHCKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003384 | |
Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83397-56-2 | |
Record name | Morphiceptin, N-Me-phe(3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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